4-Fluoro-2,3-dihydro-5-methoxyinden-1-one
Overview
Description
4-Fluoro-2,3-dihydro-5-methoxyinden-1-one is a chemical compound with the molecular formula C10H9FO2 and a molecular weight of 180.17 g/mol . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for 4-Fluoro-2,3-dihydro-5-methoxyinden-1-one is1S/C10H9FO2/c1-13-9-5-3-6-7 (10 (9)11)2-4-8 (6)12/h3,5H,2,4H2,1H3
. This code provides a standard way to encode the compound’s molecular structure. It should be stored at a temperature of 4°C . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data .
Scientific Research Applications
Synthesis and Material Applications
Hydroindolenones and Hydroquinolenones Synthesis : Methoxy or fluoro hydroindolenones and hydroquinolenones are synthesized using 4-substituted open-chain phenols, showing the utility of fluoro-substituted compounds in complex organic synthesis (Karam, Martin, Jouannetaud, & Jacquesy, 1999).
Electrochemical Charge Storage Materials : Fluoropolymers, including those with fluoro-substituted conjugated polyindole, exhibit high performance as charge storage materials. This indicates the potential use of fluoro-substituted compounds in advanced energy storage technologies (Wang, Lin, Jiang, Zhou, Wang, Wu, Ding, Hou, Nie, Xu, & Duan, 2019).
Biological and Medical Research
Alzheimer's Disease Research : Fluoro-substituted compounds are used as molecular imaging probes in PET scans for studying serotonin receptors in the brains of Alzheimer's disease patients. This application highlights the diagnostic potential in neurological research (Kepe, Barrio, Huang, Ercoli, Siddarth, Shoghi-Jadid, Cole, Satyamurthy, Cummings, Small, & Phelps, 2006).
Fluorophores in Biomedical Analysis : Certain fluoro-substituted compounds, such as 6-methoxy-4-quinolone, exhibit strong fluorescence in a wide pH range, making them suitable for biomedical analysis and as fluorescent labeling reagents (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Antibacterial Agents : Fluoro-substituted pyrazole derivatives have been synthesized and shown to exhibit notable antibacterial activity, suggesting their potential in developing new antibacterial agents (Shingare, Patil, Gadekar, Sangshetti, & Madje, 2017).
Chemical Synthesis and Characterization
Synthesis of Fluorinated Heterocyclic Compounds : The use of fluoro-substituted acrylic building blocks demonstrates the versatility of such compounds in the synthesis of various fluorine-bearing heterocyclic compounds, underscoring their importance in chemical synthesis (Shi, Wang, & Schlosser, 1996).
Molecular Rotors with Fluoroaromatic Rotators : Fluoro-substituted compounds are used in the synthesis of molecular rotors, which are significant in the study of molecular motion and potential applications in nanotechnology (Rodríguez‐Molina, Ochoa, Romero, Khan, Fárfan, Santillán, & Garcia‐Garibay, 2013).
Safety And Hazards
properties
IUPAC Name |
4-fluoro-5-methoxy-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-13-9-5-3-6-7(10(9)11)2-4-8(6)12/h3,5H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWKZJQHPREIDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)CC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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